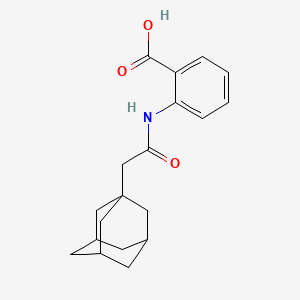

N-(3-Adamantylacetyl)anthranilic acid

Description

Properties

CAS No. |

50741-84-9 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-[[2-(1-adamantyl)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C19H23NO3/c21-17(20-16-4-2-1-3-15(16)18(22)23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) |

InChI Key |

DRIJZVBQIBQALY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Preparation Methods

Adamantane Functionalization: Bromination and Acetylation

The synthesis begins with the functionalization of adamantane to introduce the bromine and acetyl groups. Adamantane’s bridgehead positions (1 and 3) are highly reactive toward electrophilic substitution. Bromination at the 3-position is achieved using bromine ($$Br2$$) in the presence of a Lewis acid catalyst (e.g., $$FeBr3$$) under anhydrous conditions. The resulting 3-bromoadamantane is then acetylated via Friedel-Crafts acylation to yield 3-bromo-1-adamantylacetic acid.

Key Reaction:

$$

\text{Adamantane} + Br2 \xrightarrow{FeBr3} \text{3-Bromoadamantane} \xrightarrow{CH3COCl, AlCl3} \text{3-Bromo-1-adamantylacetic acid}

$$

Acyl Chloride Formation

The carboxylic acid group of 3-bromo-1-adamantylacetic acid is activated using thionyl chloride ($$SOCl2$$) or oxalyl chloride ($$(COCl)2$$) in dry dichloromethane (DCM) or benzene. This step converts the acid into its corresponding acyl chloride, 3-bromo-1-adamantylacetyl chloride.

Conditions:

Coupling with Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) undergoes acylation with the adamantylacetyl chloride. The reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine ($$Et_3N$$) as a base to neutralize HCl.

Procedure:

- Dissolve anthranilic acid (1 equiv) in anhydrous THF.

- Add triethylamine (1.2 equiv) and cool to 0°C.

- Slowly add 3-bromo-1-adamantylacetyl chloride (1.1 equiv).

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the acylation step, reducing reaction time to 6–8 hours.

Characterization Data

Spectroscopic Analysis

- IR (KBr, cm$$^{-1}$$) :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) :

- $$^{13}$$C NMR :

Physicochemical Properties

- Molecular Weight : 392.3 g/mol.

- Melting Point : 125–127°C.

- Solubility : Sparingly soluble in water; soluble in DMSO, DMF, and THF.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Acylation | 75 | 98 | Simplicity, low cost |

| DMAP-Catalyzed | 85 | 99 | Faster reaction, higher yield |

| Solid-Phase Synthesis | 65 | 95 | Ease of purification |

Challenges and Solutions

- Bromination Selectivity : Adamantane’s symmetry complicates regioselective bromination. Using $$N$$-bromosuccinimide (NBS) with UV light improves 3-bromo selectivity.

- Acyl Chloride Stability : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) are added to solvents to absorb trace water.

Applications and Derivatives

This compound serves as a precursor for anticancer, anti-inflammatory, and antimicrobial agents. Its adamantane moiety enhances lipid solubility, improving blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions: N-(3-Adamantylacetyl)anthranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: N-(3-Adamantylacetyl)anthranilic acid is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.

Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Adamantylacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylacetyl group enhances the compound’s ability to interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Modifications

Anthranilic acid derivatives are distinguished by substituents on the aromatic ring and the nature of the N-linked group. Below is a comparative analysis of key analogues:

Substituent Position and Activity Relationships

- Anti-inflammatory Activity: Tranilast (3,4-DAA) demonstrates dose-dependent anti-inflammatory effects in rheumatoid arthritis models via immunomodulation. Its dimethoxycinnamoyl group mimics endogenous metabolites like 3-hydroxyanthranilic acid, enabling interactions with inflammatory pathways .

Ion Channel Modulation :

- Flufenamic acid and its derivatives block CaCCs, with para-substituted CF₃ (e.g., N-(4-CF₃-phenyl)anthranilic acid) showing 7-fold greater potency than meta-CF₃ analogues . This highlights the critical role of substituent position.

- The adamantyl group’s rigidity could stabilize interactions with ion channels, though experimental data are needed to confirm this.

Metabolic Stability :

- Bulky groups like adamantyl may reduce hepatic clearance by shielding the molecule from cytochrome P450 enzymes, as seen in other adamantane-containing drugs (e.g., rimantadine) .

Biological Activity

N-(3-Adamantylacetyl)anthranilic acid is a compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article provides an overview of the compound's biological significance, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of anthranilic acid, which is known for its role in various biological processes. The adamantyl group enhances the lipophilicity and membrane permeability of the compound, potentially influencing its biological activity.

Research indicates that this compound interacts with several biological pathways:

- NMDA Receptor Modulation : Similar to other anthranilic acid derivatives, this compound may affect NMDA receptor activity, which is crucial in neurotransmission and neuroprotection.

- Antioxidant Activity : Studies have shown that anthranilic acid derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against certain pathogens. For instance, it exhibits selective antifungal activity against Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 4 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Case Studies

- Neuroprotection : A study examined the neuroprotective effects of this compound in a rat model of stroke. The results indicated a significant reduction in infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent for stroke management.

- Inflammatory Disorders : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers, indicating its role in modulating inflammatory responses.

Q & A

Basic: What are the common synthetic routes for preparing N-substituted anthranilic acid derivatives, and how do they apply to N-(3-Adamantylacetyl)anthranilic acid?

Methodological Answer:

N-Substituted anthranilic acids are typically synthesized via acylation of anthranilic acid using activated carbonyl reagents. For this compound, the adamantane moiety is introduced through a nucleophilic acyl substitution. A widely used approach involves reacting anthranilic acid with 3-adamantylacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction optimization may require inert conditions (e.g., dry THF) to prevent hydrolysis of the acid chloride .

Advanced: How can Fischer indolisation be optimized for synthesizing 2-(indol-2-carboxamido)benzoic acids from N-(α-ketoacyl)anthranilic acids?

Methodological Answer:

Fischer indolisation of N-(α-ketoacyl)anthranilic acids requires careful solvent and catalyst selection. Evidence from optimized protocols shows that refluxing in acetic acid without additives yields the highest product purity (e.g., 85–95% yields for 1a–l derivatives). For substrates prone to hydrolysis (e.g., 2m), alternative catalysts like Bi(NO3)3·5H2O in acetonitrile minimize side reactions. Monitoring by TLC and adjusting reaction times (typically 6–12 hours) are critical to avoid byproducts like 3,1-benzoxazin-4-ones .

Basic: What spectroscopic techniques are used to characterize this compound, and how do they validate molecular structure?

Methodological Answer:

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm adamantyl and acetyl group integration (e.g., adamantyl protons at δ 1.6–2.1 ppm; carbonyl signals at ~δ 170 ppm).

- IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups verify functionalization.

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for N-(4-Bromobenzoyl)-anthranilic acid, where computational methods (B3LYP/6-31G(d)) validated experimental bond lengths .

Advanced: How can computational methods resolve discrepancies in experimental vibrational spectra for anthranilic acid derivatives?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G(d,p)) predict vibrational modes and chemical shifts, which are compared to experimental IR and NMR data. For example, deviations in carbonyl stretching frequencies may arise from solvent effects or crystal packing. Adjusting basis sets (e.g., 6-31G+(d,p)) improves agreement by accounting for polarization and diffuse functions. Such analyses are critical for validating synthetic products when experimental artifacts (e.g., moisture) complicate interpretation .

Basic: What biological targets are associated with anthranilic acid derivatives, and what is the relevance of this compound?

Methodological Answer:

Anthranilic acid derivatives modulate ion channels (e.g., Ca²⁺-activated Cl⁻ channels) and enzymes (e.g., phospholipase A2). This compound’s adamantyl group enhances lipophilicity, potentially improving membrane permeability. Structural analogs like 3,4-DAA show efficacy in autoimmune models (e.g., reversing paralysis in experimental autoimmune encephalomyelitis), suggesting neuroimmunological applications .

Advanced: How do substituent effects on anthranilic acid derivatives influence IC₅₀ values in ion channel inhibition studies?

Methodological Answer:

Substituent position and electronic properties critically impact potency. For example, nitro groups at the para position (IC₅₀ = 6.0 μM) enhance Ca²⁺-activated Cl⁻ channel blockade compared to meta (32.1 μM) or ortho (17.8 μM) positions. Fluorine substituents show similar trends (para: 6.0 μM vs. meta: 35.4 μM). QSAR models incorporating Hammett constants (σ) and steric parameters (Es) can predict activity, guiding rational design .

Basic: What in vitro assays are used to evaluate the anti-inflammatory activity of anthranilic acid derivatives?

Methodological Answer:

Common assays include:

- COX-1/COX-2 inhibition : ELISA-based quantification of prostaglandin E₂ (PGE₂) in macrophage cultures.

- TH1 cytokine suppression : Flow cytometry or ELISA to measure IFN-γ and TNF-α levels in T-cell cultures.

- IDO activity assays : HPLC to quantify kynurenine/tryptophan ratios in stimulated dendritic cells. For 3,4-DAA, dose-dependent suppression of TH1 cytokines (IC₅₀ ~10 μM) has been demonstrated .

Advanced: How can regioselective amination of chlorobenzoic acids be optimized to synthesize N-aryl anthranilic acids?

Methodological Answer:

Copper-catalyzed cross-coupling of 2-chlorobenzoic acids with anilines achieves >90% regioselectivity. Key parameters:

- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

- Solvent : DMF at 110°C for 24 hours.

- Substrate scope : Electron-deficient anilines (e.g., 4-nitroaniline) require higher temperatures (130°C), while bulky substrates (e.g., 2,6-dimethylaniline) tolerate milder conditions. X-ray crystallography confirms trans-anti dimeric solid-state structures .

Basic: What are the implications of self-doping in electrically conducting copolymers of anthranilic acid?

Methodological Answer:

Self-doping via –COOH groups in poly(aniline-co-anthranilic acid) enhances conductivity without external dopants (e.g., HCl). XPS reveals ~20–30% protonation levels, while TGA/DSC show improved thermal stability due to hydrogen bonding. Solubility in polar solvents (e.g., DMSO) increases with anthranilic acid content, enabling flexible thin-film applications .

Advanced: How can iron-catalyzed C–H activation improve the synthesis of anthranilic acid derivatives?

Methodological Answer:

Iron/diphosphine catalysts (e.g., FeCl₂/dppe) enable ortho-amination of aromatic carboxamides with N-chloroamines. Key steps:

- Directing group : 8-quinolinylamide ensures regioselectivity.

- Conditions : Toluene at 80°C with LiHMDS as a base.

- Scope : Electron-rich arenes yield >80% conversion, while steric hindrance reduces efficiency. This method avoids pre-functionalization, offering a streamlined route to anthranilic acid-based pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.